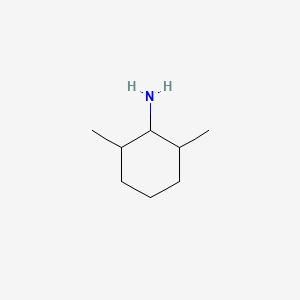
2,6-Dimethylcyclohexylamine
Cat. No. B1345578
Key on ui cas rn:
6850-63-1
M. Wt: 127.23 g/mol
InChI Key: KSGAAWJLYHYMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04429155
Procedure details


1.650 kg of 2,6-dimethylphenol and 150 g of a pulverulent catalyst which contains 5.0% by weight of palladium and 2.5% by weight of praseodymium oxide, the remainder being aluminum oxide, are introduced into a 10 l stirred autoclave. The autoclave is closed and 1.370 kg of ammonia are forced in. The mixture is then heated to 230° C. and a pressure of 200 bar is established by forcing in hydrogen. The mixture is kept at the reaction temperature until a constant pressure is achieved (about 8 hours). It is then left to cool, and is filtered to give 1.710 kg of crude 2,6-dimethylcyclohexylamine (a mixture of 3 stereoisomeric 2,6-dimethylcyclohexylamines). The crude product is distilled to give 1.685 kg of 2,6-dimethylcyclohexylamine, boiling point=167°-168° C., corresponding to a yield of 98%.




[Compound]
Name
pulverulent catalyst
Quantity
150 g
Type
catalyst
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1O.[O-2].[Pr+3].[O-2].[O-2].[Pr+3].[O-2].[Al+3].[O-2].[O-2].[Al+3].[NH3:20]>[H][H].[Pd]>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[CH:3]1[NH2:20] |f:1.2.3.4.5,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.65 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Pr+3].[O-2].[O-2].[Pr+3]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Step Four
|
Name
|
|
|
Quantity
|
1.37 kg
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
[Compound]
|
Name
|
pulverulent catalyst
|
|
Quantity
|
150 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
230 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred autoclave
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are introduced into a 10 l
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave is closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(about 8 hours)
|
|
Duration
|
8 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
It is then left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(C(CCC1)C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.71 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
